molecular formula C9H8BrN5O3S B11066789 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-1,3-thiazol-2-ylacetamide

2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-1,3-thiazol-2-ylacetamide

Cat. No.: B11066789
M. Wt: 346.16 g/mol
InChI Key: SCRSTHJXNMXCGP-UHFFFAOYSA-N
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Description

2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-(13-THIAZOL-2-YL)ACETAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-(13-THIAZOL-2-YL)ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration: Introduction of the nitro group to the pyrazole ring.

    Bromination: Addition of a bromine atom to the pyrazole ring.

    Acylation: Formation of the acetamide linkage with the thiazole ring.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the thiazole ring.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: Halogen atoms like bromine can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Potential use as a lead compound in drug discovery for treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-(13-THIAZOL-2-YL)ACETAMIDE would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The nitro group could be involved in redox reactions, while the pyrazole and thiazole rings might interact with biological macromolecules through hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-(13-THIAZOL-2-YL)ACETAMIDE: can be compared with other pyrazole derivatives like:

Uniqueness

The presence of both the nitro and bromine groups in 2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-(13-THIAZOL-2-YL)ACETAMIDE may confer unique chemical reactivity and biological activity compared to similar compounds. These functional groups can participate in a variety of chemical reactions, making the compound versatile for different applications.

Properties

Molecular Formula

C9H8BrN5O3S

Molecular Weight

346.16 g/mol

IUPAC Name

2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)-N-(1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C9H8BrN5O3S/c1-5-7(10)8(15(17)18)13-14(5)4-6(16)12-9-11-2-3-19-9/h2-3H,4H2,1H3,(H,11,12,16)

InChI Key

SCRSTHJXNMXCGP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC(=O)NC2=NC=CS2)[N+](=O)[O-])Br

Origin of Product

United States

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